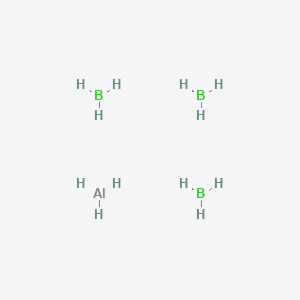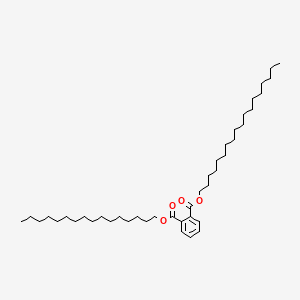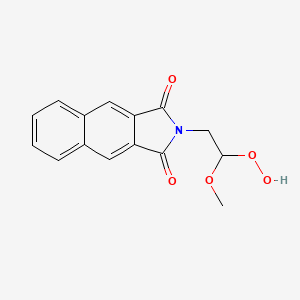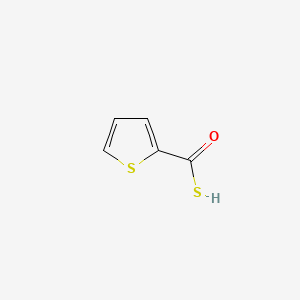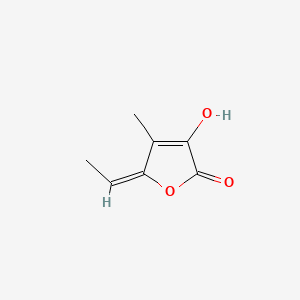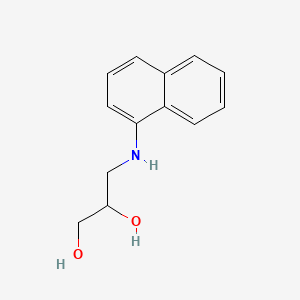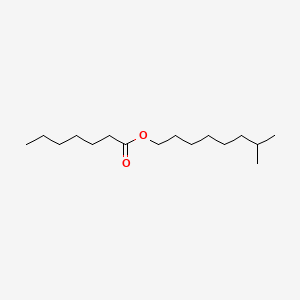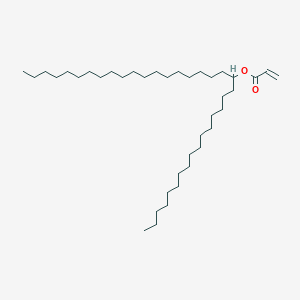
3-Butyl-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-phenylpyridine is an organic compound with the molecular formula C15H17N. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 2-phenylpyridine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 3-Butyl-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Butyl bromide in the presence of potassium carbonate and DMF.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds.
科学的研究の応用
3-Butyl-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Butyl-2-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
2-Phenylpyridine: Shares the phenylpyridine core structure but lacks the butyl group.
3-Butylpyridine: Contains the butyl group but lacks the phenyl group.
2-Butyl-3-phenylpyridine: A positional isomer with different substitution patterns.
Uniqueness: 3-Butyl-2-phenylpyridine is unique due to the presence of both the butyl and phenyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
85665-53-8 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC名 |
3-butyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-8-13-11-7-12-16-15(13)14-9-5-4-6-10-14/h4-7,9-12H,2-3,8H2,1H3 |
InChIキー |
LHANIEZCHUJHPB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


